2-amino-4-ethyl-5-fluorobenzoic acid
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Overview
Description
2-amino-4-ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, an ethyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzyl alcohol to obtain a nitro substituent, followed by oxidation to form a benzoic acid oxide. The final step involves the reduction of the benzoic acid oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of 4-fluoroaniline as a starting material. The process includes condensation reactions with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-amino-4-ethyl-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluorobenzoic acid: Similar in structure but lacks the ethyl group.
4-amino-2-fluorobenzoic acid: Similar but with different positions of the amino and fluorine groups.
2-amino-5-bromobenzoic acid: Similar but with a bromine atom instead of fluorine.
Uniqueness
2-amino-4-ethyl-5-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1872772-33-2 |
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Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-4-ethyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
YNIOFCVZQYSTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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